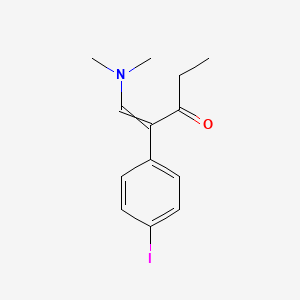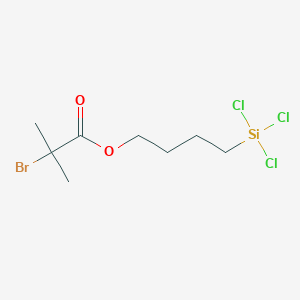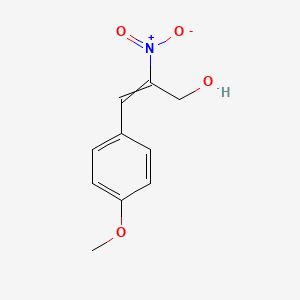
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole ring, a hydrazinyl group, and a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide typically involves the reaction of 3-methyl-2,3-dihydro-1H-benzimidazole with hydrazine hydrate and a suitable brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is typically conducted at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product in a suitable form for further use.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced under suitable conditions to form hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The benzimidazole ring may also interact with DNA or proteins, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydrazinyl-2-oxoethyl)pyridin-1-ium bromide: Similar structure but with a pyridine ring instead of a benzimidazole ring.
1-(2-Hydrazinyl-2-oxoethyl)-4-aza-1-azoniabicyclo[2.2.2]octane bromide: Contains a DABCO fragment instead of a benzimidazole ring.
Uniqueness
1-(2-Hydrazinyl-2-oxoethyl)-3-methyl-2,3-dihydro-1H-benzimidazol-1-ium bromide is unique due to its specific combination of a benzimidazole ring and a hydrazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
647858-08-0 |
|---|---|
Molecular Formula |
C10H15BrN4O |
Molecular Weight |
287.16 g/mol |
IUPAC Name |
2-(3-methyl-1,2-dihydrobenzimidazol-1-ium-1-yl)acetohydrazide;bromide |
InChI |
InChI=1S/C10H14N4O.BrH/c1-13-7-14(6-10(15)12-11)9-5-3-2-4-8(9)13;/h2-5H,6-7,11H2,1H3,(H,12,15);1H |
InChI Key |
ZMILCNGAMIZUII-UHFFFAOYSA-N |
Canonical SMILES |
CN1C[NH+](C2=CC=CC=C21)CC(=O)NN.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-methyl-3-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B12611603.png)
![Benzoic acid, 3-[[(4-chloro-3-fluorophenoxy)acetyl]amino]-](/img/structure/B12611606.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![2-[4-(Methoxymethoxy)butyl]-1,3-dithiane](/img/structure/B12611639.png)

![2,4',5-Trichloro-3,4-dihydro[1,1'-biphenyl]-3,4-diol](/img/structure/B12611647.png)





